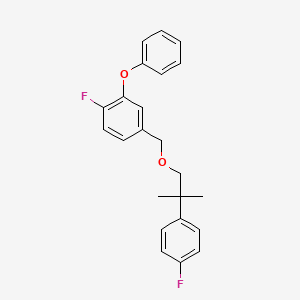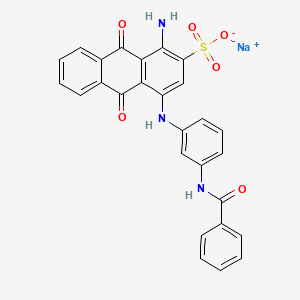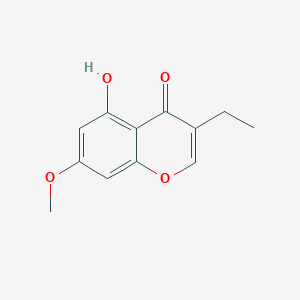
Methyl-lathodoratin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of methyl-lathodoratin involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance. The preparation of boron reagents and their application in Suzuki–Miyaura coupling are crucial for the synthesis of this compound .
Analyse Des Réactions Chimiques
Methyl-lathodoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methyl-lathodoratin has been extensively studied for its scientific research applications. It has shown potential in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has demonstrated antibacterial activity against various bacterial strains . In medicine, it is being investigated for its potential therapeutic applications, including its ability to inhibit bacterial DNA gyrase . In industry, it is used in the development of new antibacterial agents .
Mécanisme D'action
The mechanism of action of methyl-lathodoratin involves its interaction with bacterial DNA gyrase. It forms hydrogen bonds with the backbone of valine and the sidechains of arginine residues, as well as hydrophobic interactions with isoleucine . These interactions disrupt the function of DNA gyrase, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Methyl-lathodoratin is unique compared to other flavonoid compounds due to its specific interactions with bacterial DNA gyrase. Similar compounds include other flavonoids that also exhibit antibacterial properties, such as quercetin and kaempferol . this compound’s specific binding interactions and molecular structure make it a distinct and valuable compound for antibacterial research .
Propriétés
Numéro CAS |
76690-64-7 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C12H12O4/c1-3-7-6-16-10-5-8(15-2)4-9(13)11(10)12(7)14/h4-6,13H,3H2,1-2H3 |
Clé InChI |
JNRZSHBAPNUBNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=COC2=CC(=CC(=C2C1=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


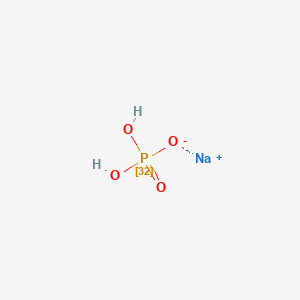
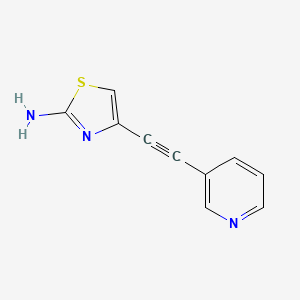
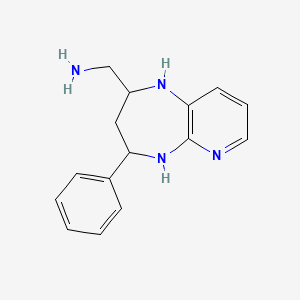
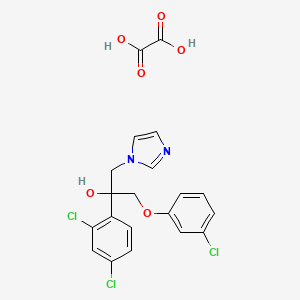
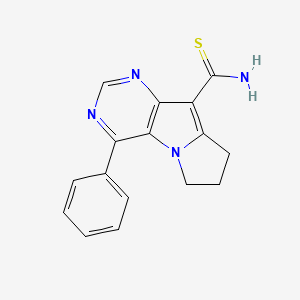
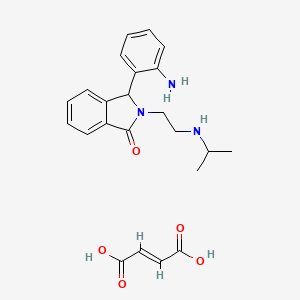
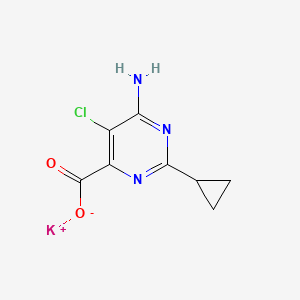
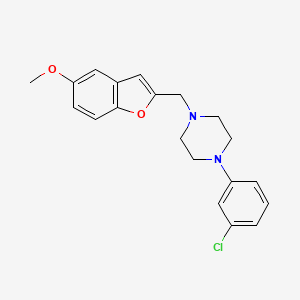

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate;(Z)-but-2-enedioic acid](/img/structure/B15191542.png)

